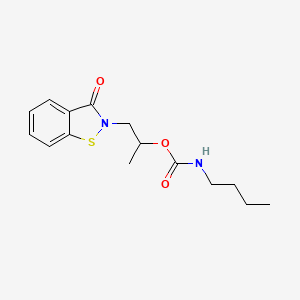![molecular formula C13H11F3N2O2 B12567385 Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- CAS No. 467218-71-9](/img/structure/B12567385.png)
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is a complex organic compound with a molecular formula of C13H10F4N2O2 . This compound is characterized by the presence of a benzamide core, a propynyl group, and a trifluoroacetyl-substituted amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves several steps. One common method includes the reaction of 3-fluoro-N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-benzamide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- can be compared with other similar compounds, such as:
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide: This compound is a selective cyclooxygenase-1 (COX-1) inhibitor.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-.
Properties
CAS No. |
467218-71-9 |
|---|---|
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
N-prop-2-ynyl-4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-7-17-11(19)10-5-3-9(4-6-10)8-18-12(20)13(14,15)16/h1,3-6H,7-8H2,(H,17,19)(H,18,20) |
InChI Key |
LAJPOSFHLFBSHE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


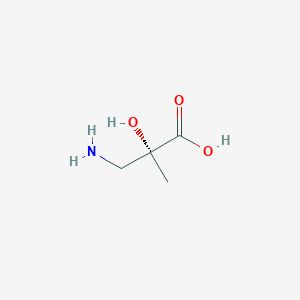
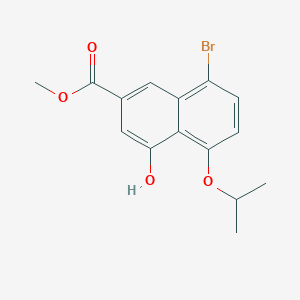

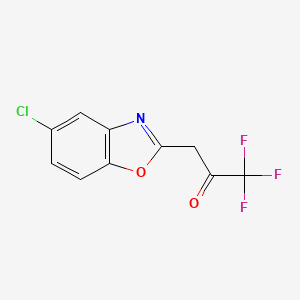
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
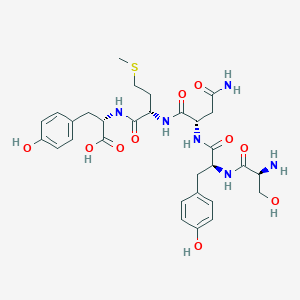

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
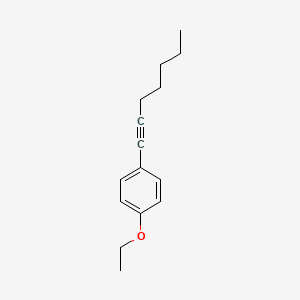
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
